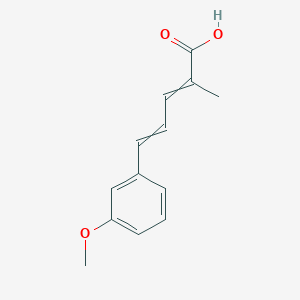![molecular formula C15H16O3P+ B14400286 [([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-26-4](/img/structure/B14400286.png)
[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium is a complex organophosphorus compound It is characterized by the presence of a biphenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium typically involves the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. One common method involves the use of [1,1’-Biphenyl]-4-ylmethanol as a starting material, which is then reacted with a phosphorus oxychloride derivative in the presence of a base to form the desired compound. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The methoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-ylmethanol: A precursor in the synthesis of oxophosphanium.
Triphenylphosphine: Another organophosphorus compound with similar applications in catalysis and coordination chemistry.
Phosphine oxides: Compounds formed through the oxidation of phosphines, sharing some chemical properties with oxophosphanium.
Uniqueness
([1,1’-Biphenyl]-4-yl)methoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its biphenyl structure provides stability, while the methoxy and hydroxyethyl groups offer versatility in chemical modifications.
Propriétés
Numéro CAS |
88648-26-4 |
|---|---|
Formule moléculaire |
C15H16O3P+ |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1-hydroxyethyl-oxo-[(4-phenylphenyl)methoxy]phosphanium |
InChI |
InChI=1S/C15H16O3P/c1-12(16)19(17)18-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3/q+1 |
Clé InChI |
NPAXBLKLDRBEKC-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


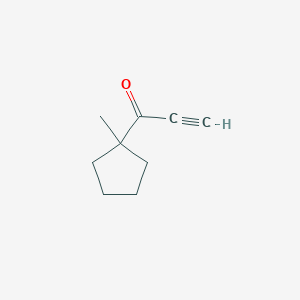
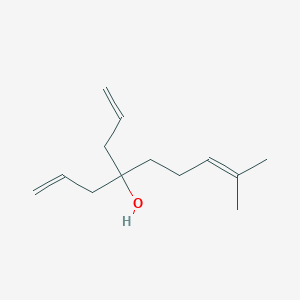
![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)
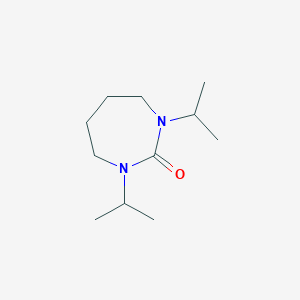
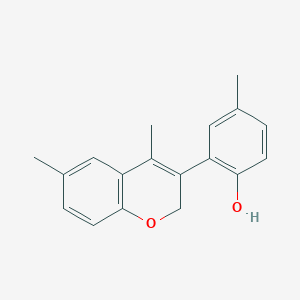
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
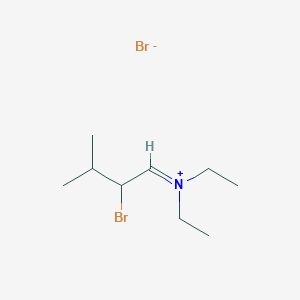
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
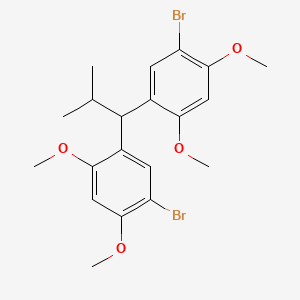
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
